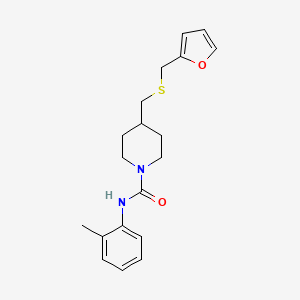

4-(((furan-2-ylmethyl)thio)methyl)-N-(o-tolyl)piperidine-1-carboxamide

Description

4-(((Furan-2-ylmethyl)thio)methyl)-N-(o-tolyl)piperidine-1-carboxamide is a piperidine carboxamide derivative featuring a furan-2-ylmethylthio substituent and an ortho-tolyl (o-tolyl) group. The compound’s structure combines a piperidine ring with a carboxamide linkage, a thioether bridge, and aromatic heterocyclic moieties.

Properties

IUPAC Name |

4-(furan-2-ylmethylsulfanylmethyl)-N-(2-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-15-5-2-3-7-18(15)20-19(22)21-10-8-16(9-11-21)13-24-14-17-6-4-12-23-17/h2-7,12,16H,8-11,13-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPWEYVADHEJII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCC(CC2)CSCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((furan-2-ylmethyl)thio)methyl)-N-(o-tolyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl group is attached to the piperidine ring.

Thioether Formation: The thioether linkage is formed by reacting the furan-2-ylmethyl group with a thiol compound.

Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with an o-tolyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The furan ring and piperidine ring can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or mechanical properties.

Biological Research: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-(((furan-2-ylmethyl)thio)methyl)-N-(o-tolyl)piperidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The furan ring and thioether linkage could play crucial roles in binding to molecular targets, while the piperidine ring may influence the compound’s overall conformation and bioavailability.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s uniqueness lies in its furan-2-ylmethylthio and o-tolyl groups. Below is a comparative analysis with structurally related analogs:

Key Observations:

- Furan vs. Thiophene/Thiazole: The furan ring in the target compound may confer distinct electronic properties compared to thiophene or thiazole analogs (e.g., ).

- o-Tolyl vs. Other Aromatic Groups: The ortho-methyl group on the phenyl ring (o-tolyl) introduces steric hindrance, which could modulate binding affinity or metabolic stability compared to unsubstituted phenyl or pyridinyl groups .

Physicochemical and Pharmacokinetic Properties

While direct data are scarce, inferences can be drawn:

- Hydrogen Bonding: The thioether and carboxamide groups enable hydrogen bonding, as seen in N-(2-Furylcarbonyl)piperidine-1-carbo-thioamide, which forms 1D chains via N–H⋯O interactions . This suggests the target compound may exhibit similar crystallinity or solubility trends.

- Hydrophobic Enclosure: Thioether-linked heterocycles (e.g., thiazole or furan) often participate in hydrophobic enclosure motifs, enhancing binding affinity in protein-ligand interactions (Glide XP scoring in ) .

- Solubility: Piperidine carboxamides generally exhibit moderate aqueous solubility due to their polar amide groups, but bulky substituents like o-tolyl may reduce it .

Biological Activity

The compound 4-(((furan-2-ylmethyl)thio)methyl)-N-(o-tolyl)piperidine-1-carboxamide is a novel piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a piperidine ring, a furan moiety, and a thiomethyl group, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds can exhibit significant antimicrobial properties. For instance, modifications in the side chains can enhance activity against specific bacterial strains.

- Neuroprotective Effects : The structure suggests potential interactions with neurotransmitter systems, particularly in neurodegenerative conditions. Compounds with similar scaffolds have shown promise as monoamine oxidase (MAO) inhibitors, which are crucial in treating disorders like Parkinson's disease.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as MAO-A and MAO-B. This inhibition can lead to increased levels of neurotransmitters like dopamine and serotonin in the brain, which are essential for mood regulation and cognitive function.

- Receptor Modulation : The presence of the piperidine ring allows for potential interactions with various receptors, including dopamine and serotonin receptors. This modulation can contribute to its neuroprotective effects.

- Antioxidant Properties : The furan moiety may provide antioxidant properties, helping to mitigate oxidative stress in neuronal tissues.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of related compounds. Below is a summary table highlighting key findings from recent research:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.